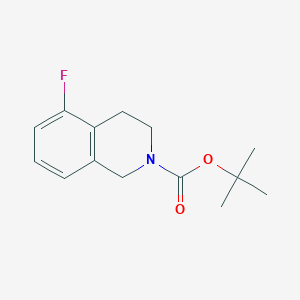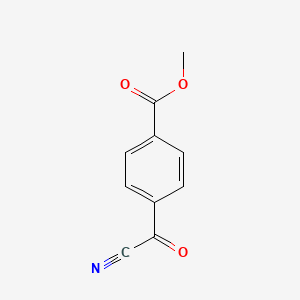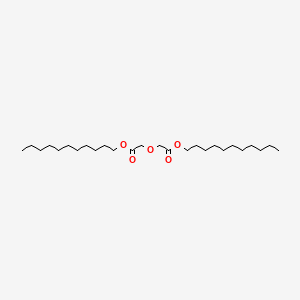
Diundecyl 2,2'-oxydiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl 2,2’-oxydiacetate is an organic compound with the molecular formula C30H58O5 It belongs to the class of oxydiacetate esters, which are characterized by the presence of two ester groups attached to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecyl 2,2’-oxydiacetate can be synthesized through the esterification of 2,2’-oxydiacetic acid with undecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
2,2’-Oxydiacetic acid+UndecanolH2SO4Diundecyl 2,2’-oxydiacetate+Water
Industrial Production Methods
In an industrial setting, the production of diundecyl 2,2’-oxydiacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl 2,2’-oxydiacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 2,2’-oxydiacetic acid and undecanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different oxydiacetate esters.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2’-Oxydiacetic acid and undecanol.
Transesterification: Various oxydiacetate esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
Diundecyl 2,2’-oxydiacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other oxydiacetate derivatives.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as a plasticizer in the production of polymers and as a lubricant in various industrial processes.
Mecanismo De Acción
The mechanism of action of diundecyl 2,2’-oxydiacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The ester bonds in the compound can be hydrolyzed to release active metabolites that further contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dihexyl 2,2’-oxydiacetate: Similar structure but with hexyl groups instead of undecyl groups.
Dibutyl 2,2’-oxydiacetate: Contains butyl groups instead of undecyl groups.
Dinonyl 2,2’-oxydiacetate: Features nonyl groups instead of undecyl groups.
Uniqueness
Diundecyl 2,2’-oxydiacetate is unique due to its longer alkyl chains, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. These properties make it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
6280-07-5 |
|---|---|
Fórmula molecular |
C26H50O5 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
undecyl 2-(2-oxo-2-undecoxyethoxy)acetate |
InChI |
InChI=1S/C26H50O5/c1-3-5-7-9-11-13-15-17-19-21-30-25(27)23-29-24-26(28)31-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
VWZAKKVCMZCXDV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)COCC(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14152639.png)
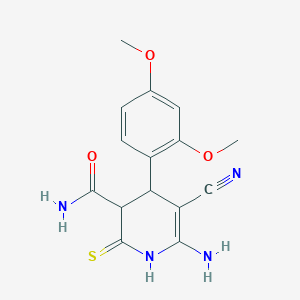
![9,10-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}anthracene](/img/structure/B14152647.png)
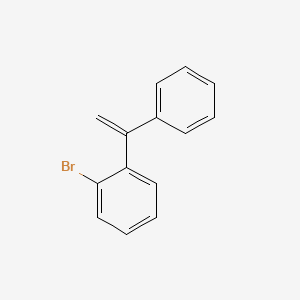
![4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B14152667.png)

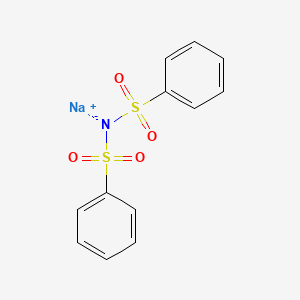

![2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14152684.png)
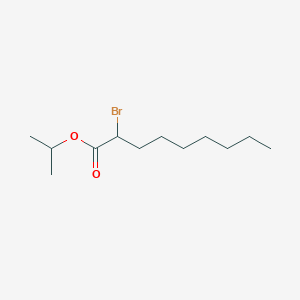
![6-isopropoxy-5-methyl-3-(1-oxo-1-phenylpropan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14152711.png)
![1-{2'-[4-(difluoromethoxy)phenyl]-7'-methoxy-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-1-yl}ethanone](/img/structure/B14152713.png)
